Imidazo[1,2-a]pyrimidine-2-carbohydrazide
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Overview
Description
Imidazo[1,2-a]pyrimidine-2-carbohydrazide is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound is part of the imidazo[1,2-a]pyrimidine family, which is known for its diverse pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrimidine-2-carbohydrazide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One efficient method includes a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol . This catalyst-free approach is highlighted by its operational simplicity, clean reaction profile, and the use of environmentally benign solvents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of multicomponent reactions and environmentally friendly solvents, are likely to be employed to ensure efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyrimidine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. For example, radical reactions for the direct functionalization of imidazo[1,2-a]pyrimidines can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the functionalization of imidazo[1,2-a]pyrimidines via radical reactions can lead to a variety of derivatives with potential biological activities .
Scientific Research Applications
Imidazo[1,2-a]pyrimidine-2-carbohydrazide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrimidine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit the activity of certain enzymes or proteins involved in disease processes . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidine-2-carbohydrazide can be compared with other similar compounds, such as imidazo[1,2-a]pyridine-2-carbohydrazide. Both compounds share a similar core structure but differ in their specific functional groups and biological activities . This compound is unique due to its broad spectrum of pharmacological activities and its potential for use in various scientific research applications .
List of Similar Compounds
- Imidazo[1,2-a]pyridine-2-carbohydrazide
- Imidazo[1,2-a]pyrimidine-7-carbohydrazide
- Imidazo[1,2-a]pyridine-6-carbohydrazide
Properties
CAS No. |
1378345-44-8 |
---|---|
Molecular Formula |
C7H7N5O |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
imidazo[1,2-a]pyrimidine-2-carbohydrazide |
InChI |
InChI=1S/C7H7N5O/c8-11-6(13)5-4-12-3-1-2-9-7(12)10-5/h1-4H,8H2,(H,11,13) |
InChI Key |
NDZZEUYPXOBJMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C(=O)NN |
Origin of Product |
United States |
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